1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid
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Overview
Description
1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid typically involves multiple steps, including cyclization and functional group transformations. The synthetic routes often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid can be compared with other similar compounds, such as:
- 3’-(trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]
- 3’-Methyl-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid lies in its specific molecular configuration and the resulting properties that make it suitable for a wide range of scientific research applications.
Biological Activity
1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid (CAS Number: 1600487-91-9) is a novel compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. The molecular formula is C12H16N2O2 with a molecular weight of 220.27 g/mol .
Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The spirocyclic arrangement allows for unique interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂O₂ |
Molecular Weight | 220.27 g/mol |
CAS Number | 1600487-91-9 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related indazole derivatives has shown that they can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models. In vitro assays have demonstrated that these compounds can induce cell cycle arrest and apoptosis, suggesting a mechanism that may involve the inhibition of cyclin-dependent kinases (CDKs) .
Case Study: Indazole Derivative Activity
- Cell Lines Tested : BT-20, BT-549, MDA-MB-231
- GI50 Values : Ranged from 0.53 to 1.06 µM
- IC50 Values : Ranged from 0.60 to 1.23 µM
- Mechanism : Induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, studies have focused on its ability to inhibit ferrochelatase (FECH), an enzyme involved in heme biosynthesis. Compounds with similar structures have shown low micromolar IC50 values against FECH, indicating strong inhibitory effects .
Table: Enzyme Inhibition Data
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
Compound A | FECH | 450 |
Compound B | FECH | <100 |
This compound | FECH | TBD |
Mechanistic Insights
The mechanism of action for the biological activities of this compound involves several pathways:
- Cell Cycle Regulation : By inhibiting CDKs, the compound can halt cell cycle progression, leading to reduced tumor growth.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopentane]-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-11(16)10-8-7-12(4-1-2-5-12)6-3-9(8)13-14-10/h1-7H2,(H,13,14)(H,15,16) |
InChI Key |
FOAXDFATKUNCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC3=C(C2)C(=NN3)C(=O)O |
Origin of Product |
United States |
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